2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide
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Overview
Description
2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, an acetamide group, and a fluorophenyl substituent
Preparation Methods
The synthesis of 2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide involves multiple steps. The synthetic route typically starts with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the sulfanyl group and the acetamide moiety. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield thiols or thioethers .
Scientific Research Applications
2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor or receptor modulator. In medicine, it shows promise as a therapeutic agent for various diseases due to its unique structural features. Additionally, in the industry, it can be utilized in the development of new materials or as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use. For instance, as an enzyme inhibitor, it may block the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
When compared to similar compounds, 2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide stands out due to its unique structural features and versatile applications Similar compounds include other thienopyrimidines and acetamide derivatives, which may share some chemical properties but differ in their specific functional groups and biological activities
Biological Activity
The compound 2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide is a thienopyrimidine derivative known for its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a thieno[3,2-d]pyrimidine core, characterized by a fused heterocyclic structure containing sulfur and nitrogen atoms. Its molecular formula is C18H17N3O4S2 with a molecular weight of approximately 403.4753 g/mol. The unique arrangement of functional groups suggests significant implications for its chemical reactivity and biological efficacy.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of thienopyrimidine derivatives. Notably, compounds with similar structures have demonstrated activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
- Mechanism of Action : Thienopyrimidine compounds are believed to inhibit key enzymes involved in bacterial cell wall synthesis and metabolic pathways.
- Efficacy : In vitro assays have shown that certain derivatives exhibit minimum inhibitory concentrations (MICs) as low as 256 μg/mL against pathogens such as Escherichia coli and Staphylococcus aureus .
Antitumor Activity
Research indicates that thieno[2,3-d]pyrimidine analogs can act as inhibitors of purine biosynthesis pathways critical for cancer cell proliferation.
- Inhibition of Enzymes : The compound has been evaluated as an inhibitor of GARFTase and AICARFTase, with reported inhibition constants (Ki) of 2.97 μM and 9.48 μM respectively .
- Selectivity : The structural features contribute to its selectivity for folate receptor-targeted antitumor activity.
Study 1: Thieno[2,3-d]pyrimidine Derivatives
A study investigated the biological activity of several thieno[2,3-d]pyrimidine derivatives, revealing that they effectively inhibited the growth of various cancer cell lines while exhibiting minimal toxicity to normal cells .
Compound | Ki (μM) | Target Enzyme |
---|---|---|
Compound 1 | 2.97 | GARFTase |
Compound 2 | 9.48 | AICARFTase |
Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of thienopyrimidine derivatives demonstrated significant activity against biofilms formed by Pseudomonas aeruginosa and Candida albicans, emphasizing the potential use in treating infections resistant to conventional antibiotics .
Properties
IUPAC Name |
2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2S2/c1-3-21-16(23)15-13(8-10(2)25-15)20-17(21)24-9-14(22)19-12-7-5-4-6-11(12)18/h4-7,10H,3,8-9H2,1-2H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSQMOYLONQAKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NC3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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